molecular formula C17H27N3 B3235052 N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine CAS No. 1353987-42-4

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine

Cat. No.: B3235052
CAS No.: 1353987-42-4
M. Wt: 273.4 g/mol
InChI Key: NQTLGKMIWNCZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine ( 1353987-42-4) is a synthetic organic compound with a molecular formula of C17H27N3 and a molecular weight of 273.42 g/mol . This diamino compound features a benzylpyrrolidine scaffold, a structural motif of significant interest in medicinal chemistry and drug discovery. The specific stereochemistry of the molecule should be confirmed prior to use in sensitive applications. The core structure of this compound is a pyrrolidine ring, which is a common feature in biologically active molecules and pharmaceutical agents . Its structure incorporates a 1,2-diamineethane chain, substituted with a cyclopropyl group on one nitrogen and a benzyl-pyrrolidine unit on the other. This architecture suggests potential as a versatile chemical building block for the synthesis of more complex molecules, such as ligands for biological targets or candidates in high-throughput screening libraries. Researchers can utilize this compound to develop novel derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule is limited in the public domain, compounds with analogous benzyl-amine substructures have been investigated for their interactions with the central nervous system. For instance, related benzamide derivatives of substituted ethylenediamines and aminopyrrolidines have been studied for their neuroleptic (antipsychotic) activity, demonstrating effects in animal models such as the inhibition of apomorphine-induced stereotyped behavior . This highlights the research relevance of this chemical class in neuropharmacology. Therefore, this compound is a valuable reagent for researchers in medicinal chemistry and pharmacology exploring new therapeutic agents, particularly within the central nervous system. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-[(1-benzylpyrrolidin-3-yl)methyl]-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c18-9-11-20(17-6-7-17)14-16-8-10-19(13-16)12-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTLGKMIWNCZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135851
Record name 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353987-42-4
Record name 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353987-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H27N3
  • CAS Number : 1353987-42-4
  • Key Structural Features : The compound contains a cyclopropyl group and a pyrrolidine moiety, which are critical for its biological interactions. The presence of a benzyl group enhances its lipophilicity, potentially improving membrane permeability.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrrolidine Ring : Using appropriate precursors to construct the pyrrolidine structure.
  • Cyclopropanation : Introducing the cyclopropyl group through cyclopropanation reactions.
  • Final Coupling : Attaching the benzyl moiety to form the final compound.

These synthetic pathways allow for modifications that may enhance the compound's biological properties.

Interaction with Neurotransmitter Systems

Research indicates that compounds similar to this compound often interact with neurotransmitter receptors, particularly those involved in mood regulation and neurological disorders. Preliminary studies suggest potential interactions with:

  • Dopamine Receptors : Implicated in mood regulation and reward pathways.
  • Serotonin Receptors : Associated with mood, anxiety, and overall mental health.

These interactions suggest that the compound may have applications in treating conditions such as depression or anxiety disorders.

Binding Affinity Studies

Research focusing on binding affinities has shown that compounds with similar structures can exhibit varying degrees of efficacy at neurotransmitter receptors. A comparative analysis of related compounds reveals:

Compound NameCAS NumberBinding Affinity (Ki)Key Features
N1-cyclopropylethane-1,2-diamine1354015-93-2TBDLacks benzyl group; simpler structure
N-(benzyl)piperidine derivativesVariousTBDSimilar amine structure; differing substituents affecting activity

Further studies are necessary to establish the specific binding affinities and mechanisms of action for this compound .

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Compound Name Molecular Formula Substituent on N1 Key Features Reference CAS/Evidence
Target Compound C₁₇H₂₇N₃ Cyclopropyl Enhanced steric bulk; potential modulation of lipophilicity and reactivity 1353987-42-4
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine C₁₇H₂₈N₃ Ethyl Reduced steric hindrance compared to cyclopropyl; higher flexibility 1353960-73-2
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine C₁₈H₃₀N₃ Isopropyl Increased hydrophobicity; potential impact on membrane permeability 1353944-11-2

Key Findings :

  • The cyclopropyl group in the target compound introduces rigidity and may influence binding interactions in biological systems compared to linear alkyl groups like ethyl or isopropyl .
  • Ethyl and isopropyl analogs are commercially available as intermediates, suggesting shared synthetic pathways but divergent applications .

Heterocyclic Core Modifications

Compound Name Core Structure Substitution Pattern Molecular Weight Applications/Notes Evidence
Target Compound Pyrrolidine (3-yl) Benzyl at 1-position 273.42 Pharmaceutical intermediate
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine Piperidine (3-yl) Benzyl at 1-position 289.46 Broader ring size; altered conformational flexibility
N1-(6-Chloro-pyridin-3-ylMethyl)-N1-cyclopropylethane-1,2-diamine Pyridine Chlorine at 6-position 225.72 Electron-withdrawing substituent; potential pesticidal activity

Key Findings :

  • Replacing pyrrolidine with piperidine (a six-membered ring) increases molecular weight and conformational flexibility, which may affect target binding in drug design .

Stereochemical and Positional Isomers

Compound Name Stereochemistry/Position Molecular Formula Purity/Applications Evidence
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (S)-configuration at C2 C₁₇H₂₇N₃ 97% purity; chiral building block
(R)-N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine (R)-configuration at C3 C₁₆H₂₅N₃ Research chemical

Key Findings :

  • Stereochemistry significantly impacts biological activity. For example, the (S)-enantiomer (CAS 1354015-93-2) is marketed as a high-purity chiral intermediate, while the (R)-isomer (CAS 1354006-87-3) remains less studied .
  • Positional isomerism (e.g., pyrrolidin-2-yl vs. 3-yl substitution) alters spatial orientation, affecting interactions with enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine, and how do reaction conditions influence yield?

  • Synthesis Steps :

Pyrrolidine Core Formation : Start with benzyl-protected pyrrolidine derivatives, employing reductive amination or alkylation to introduce substituents (e.g., cyclopropyl groups).

Functionalization : Use alkylation or nucleophilic substitution to attach the ethylene diamine backbone to the pyrrolidine nitrogen.

Purification : Optimize via column chromatography or crystallization under inert atmospheres to prevent oxidation .

  • Critical Parameters :

  • Temperature : Controlled heating (60–80°C) minimizes side reactions during alkylation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF improves solubility of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structure?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Resolve stereochemistry and confirm cyclopropyl/pyrrolidine connectivity. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while benzyl aromatic protons resonate at δ 7.2–7.4 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 259.397 for C16H25N3) and detects impurities .
    • Infrared Spectroscopy (IR) : Identify amine N-H stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations .

Advanced Research Questions

Q. How can researchers investigate the biological targets of this compound, and what experimental models are suitable?

  • Target Hypothesis : Structural analogs suggest potential interaction with neurological receptors (e.g., cannabinoid CB1) or enzymes like nitric oxide synthase .
  • Assay Design :

  • Binding Affinity : Radioligand displacement assays using [³H]CP-55,940 for CB1 receptor studies.
  • Functional Activity : Measure cAMP modulation in HEK293 cells expressing CB1 .
  • In Vivo Models : Rodent behavioral assays (e.g., analgesia tests) to evaluate CNS effects .

Q. What structural modifications enhance this compound's bioactivity, and how can SAR studies be structured?

  • Key Modifications :

  • Cyclopropyl Substitution : Replacing cyclopropyl with isopropyl or methyl groups alters steric bulk, affecting receptor binding kinetics .
  • Pyrrolidine Methylation : Introducing methyl groups at the pyrrolidine 2-position may improve metabolic stability .
    • SAR Workflow :

Synthesize derivatives with systematic substituent variations.

Test in vitro activity (e.g., IC50 values via fluorescence polarization).

Correlate structural changes (e.g., logP, polar surface area) with potency using QSAR models .

Q. How should researchers address contradictory bioactivity data across studies?

  • Potential Causes :

  • Stereochemical Variance : Enantiomers (R vs. S configurations) may exhibit divergent receptor affinities. Confirm configuration via chiral HPLC or X-ray crystallography .
  • Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH can alter results. Standardize protocols (e.g., ATP concentration in kinase assays) .
    • Resolution Strategy :
  • Replicate studies under controlled conditions.
  • Use orthogonal assays (e.g., SPR and ITC for binding validation) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors (GHS Hazard Statement H335) .
    • Storage : Store at –20°C under argon to prevent degradation. Avoid contact with oxidizing agents .

Methodological Guidance

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Scale-Up Adjustments :

  • Catalyst Loading : Increase Pd/C or Raney Ni concentrations (5–10 wt%) for hydrogenation steps.
  • Batch vs. Flow Chemistry : Transition to continuous flow systems to improve heat dissipation and reduce byproducts .
    • Yield Tracking : Monitor via LC-MS at intermediate stages to identify bottlenecks .

Q. What computational tools are recommended for predicting this compound's pharmacokinetic properties?

  • Software :

  • SwissADME : Predict logP (e.g., 2.1), bioavailability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM or AMBER force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.